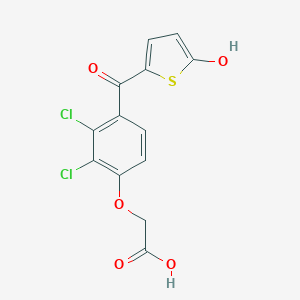

5-Hydroxythienilic acid

Description

Contextualizing 5-Hydroxythienilic Acid as a Xenobiotic Metabolite

A xenobiotic is a chemical substance found within an organism that is not naturally produced or expected to be present. internationalscholarsjournals.comebi.ac.uk The body processes these foreign compounds, including drugs, through a series of metabolic reactions, primarily in the liver, to render them easier to excrete. internationalscholarsjournals.comopenaccessjournals.com this compound is a prominent example of a xenobiotic metabolite. It is not a substance the body produces endogenously; rather, it is the major urinary metabolite of the drug tienilic acid in both humans and rats. nih.gov The formation of this compound results from the metabolic hydroxylation of the thiophene (B33073) ring of tienilic acid, a process catalyzed by the cytochrome P-450 enzyme system. nih.govnih.gov

The study of such metabolites is crucial as they can have a different activity profile from the parent drug. msdmanuals.com The biotransformation of a drug can lead to metabolites that are inactive, or in some cases, possess their own therapeutic activity or toxicity. msdmanuals.com

Significance of Hydroxylated Metabolites in Drug Biotransformation Studies

Drug metabolism is generally divided into two phases. openaccessjournals.comdrughunter.com Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, onto the drug molecule. openaccessjournals.comdrughunter.com This process, known as hydroxylation, is a key type of oxidation reaction and is fundamental to xenobiotic metabolism. mdpi.com

The introduction of a hydroxyl group typically makes a lipophilic (fat-soluble) drug more polar and water-soluble, which is a critical step in preparing it for elimination from the body. openaccessjournals.comdrughunter.com This increased polarity facilitates excretion, usually via urine or bile. internationalscholarsjournals.com Cytochrome P450 (CYP) enzymes, a superfamily of proteins found predominantly in the liver, are the primary catalysts for these hydroxylation reactions. openaccessjournals.commdpi.com

Detailed Research Findings

The investigation of tienilic acid's metabolism led to the first-ever documented instance of metabolic hydroxylation occurring on a thiophene ring. nih.gov Research identified this compound as the principal metabolite in the urine of humans and rats who had been administered tienilic acid. nih.gov This discovery was significant, as this specific metabolic pathway was not observed in dogs, highlighting species-specific differences in drug biotransformation. nih.gov

Studies using rat liver microsomes confirmed that the formation of this compound is a regioselective hydroxylation of the thiophene ring at the 5-position. nih.gov This reaction is dependent on the presence of NADPH and oxygen and is inhibited by known cytochrome P-450 inhibitors, firmly establishing the role of this enzyme system in the metabolite's formation. nih.gov In humans and rats, a substantial portion, up to 50%, of the parent drug tienilic acid is converted and excreted as this compound. nih.gov While its isomers, 3- and 4-hydroxy-tienilic acids, were synthesized for research purposes, they were not detected in the urine of either species. nih.gov It has been hypothesized that the formation of this compound may proceed through a reactive thiophene epoxide intermediate. wikipedia.org

Table 1: Metabolic Profile of Tienilic Acid Across Species

| Species | Major Urinary Metabolite | Percentage of Excreted Tienilic Acid |

|---|---|---|

| Human | This compound | Up to 50% nih.gov |

| Rat | This compound | Up to 50% nih.gov |

| Dog | Not Detected | Not Applicable nih.gov |

Table 2: Properties of this compound

| Property | Description |

|---|---|

| Origin | Major metabolite of the drug Tienilic acid. nih.gov |

| Metabolic Pathway | Formed via hydroxylation of the thiophene ring at position 5. nih.govnih.gov |

| Enzymatic System | Catalyzed by Cytochrome P-450 monooxygenases. nih.gov |

| Significance | First described example of metabolic hydroxylation of a thiophene ring. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[2,3-dichloro-4-(5-hydroxythiophene-2-carbonyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O5S/c14-11-6(13(19)8-3-4-10(18)21-8)1-2-7(12(11)15)20-5-9(16)17/h1-4,18H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMKGJXNGKCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C2=CC=C(S2)O)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238336 | |

| Record name | 5-Hydroxythienilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90966-18-0 | |

| Record name | 5-Hydroxythienilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090966180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxythienilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of 5 Hydroxythienilic Acid

Enzymatic Hydroxylation of Thiophene (B33073) Rings in Drug Metabolism

The introduction of a hydroxyl group onto a thiophene ring is a significant metabolic route for many thiophene-containing drugs. This enzymatic hydroxylation is a Phase I metabolic reaction that increases the polarity of the compound, facilitating its excretion.

Regioselective Hydroxylation at the 5-Position

The metabolism of tienilic acid is characterized by a highly regioselective hydroxylation of its thiophene ring. Research has demonstrated that the major urinary metabolite of tienilic acid in both humans and rats is 5-hydroxythienilic acid. This metabolite results from the specific hydroxylation at the 5-position of the thiophene moiety. nih.gov While the synthesis of its isomers, 3- and 4-hydroxy-tienilic acids, has been achieved for analytical purposes, these compounds have not been detected in the urine of humans or rats, underscoring the high degree of regioselectivity of this metabolic process. nih.gov

Elucidation of Enzyme Systems Involved in Thiophene Hydroxylation

The enzymatic machinery responsible for the 5-hydroxylation of the thiophene ring in tienilic acid has been identified as the cytochrome P450 (CYP) system. Specifically, studies using human liver microsomes have pinpointed the involvement of the cytochrome P450 IIC subfamily. Further investigations with yeast-expressed human liver cytochromes P450 have revealed that P450 2C9 and P450 2C10 are the primary enzymes catalyzing the 5-hydroxylation of tienilic acid. These enzymes mediate the reaction in the presence of NADPH and molecular oxygen. Interestingly, cross-inhibition experiments have shown that the P450 isoenzyme responsible for tienilic acid hydroxylation is different from the one that catalyzes the hydroxylation of mephenytoin, another substrate for the P450 IIC subfamily.

In Vivo Metabolic Fate of Tienilic Acid and Formation of this compound

The in vivo metabolism of tienilic acid exhibits notable species-specific differences, particularly in the formation of this compound. The extent of this metabolic conversion and the subsequent excretion of the metabolite have been quantified in various species.

Species-Specific Metabolic Profiles (Human, Rat, Dog)

The formation of this compound as a major metabolite of tienilic acid is a prominent pathway in humans and rats. In these species, a significant portion of the administered dose of tienilic acid is converted to its 5-hydroxy derivative. In stark contrast, this metabolite is not detected in the urine of dogs, indicating a distinct metabolic profile in this species. nih.gov This species-specific variation highlights the importance of considering interspecies differences in drug metabolism during preclinical development.

Quantitative Analysis of this compound Excretion

Below is an interactive data table summarizing the species-specific metabolism and quantitative excretion of this compound.

| Species | This compound Detected in Urine | Percentage of Tienilic Acid Excreted as this compound |

| Human | Yes | Up to 50% |

| Rat | Yes | Up to 50% |

| Dog | No | Not Applicable |

Characterization of Downstream Metabolic Products of this compound

While the formation of this compound as the primary metabolite of tienilic acid is well-established, the subsequent metabolic fate of this compound itself is not extensively documented in the scientific literature. Generally, the introduction of a hydroxyl group via Phase I metabolism, as is the case with this compound, creates a site for Phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, involve the attachment of endogenous polar molecules to the metabolite, further increasing its water solubility and facilitating its rapid excretion from the body.

Investigation of Pharmacokinetic Implications and Metabolic Interactions of 5 Hydroxythienilic Acid

Role of 5-Hydroxythienilic Acid in Tienilic Acid Pharmacokinetics

This compound is the major urinary metabolite of the drug tienilic acid in both humans and rats. nih.gov It is formed through the hydroxylation of the thiophene (B33073) ring of tienilic acid at position 5. nih.gov This metabolic process is a significant pathway for the elimination of tienilic acid, with up to 50% of the parent drug being excreted in the urine as this compound in humans and rats. nih.gov

Assessment of Metabolic Stability and Reactivity of this compound

The metabolic stability of a compound is a key determinant of its pharmacokinetic properties and potential for drug-drug interactions. For this compound, its chemical structure and reactivity influence its stability and subsequent metabolic fate.

This compound exhibits a notable reactivity towards electrophiles. nih.gov This chemical behavior is exemplified by its reaction with diazomethane (B1218177), which results in a complex mixture of methylated products. nih.gov This reactivity made its quantification by earlier gas-liquid chromatography (GLC) techniques challenging, as these methods often involved a methylation step with diazomethane. nih.gov

The structure of this compound, featuring both a hydroxyl group and a carboxylic acid, suggests that it can undergo further biotransformation reactions, typically Phase II conjugation. These pathways generally lead to the formation of more polar and readily excretable metabolites. Potential biotransformation pathways for a phenolic acid like this compound could include glucuronidation or sulfation of the hydroxyl group. The biotransformation of phenolic acids is a complex process involving various enzymes that can lead to a variety of conjugated metabolites. mdpi.com The ultimate metabolic fate of this compound would depend on the activity of various conjugating enzymes in the liver and other tissues.

Potential for Enzyme Inhibition or Modulation by this compound (as a metabolite)

The parent compound, tienilic acid, is a well-known mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9). researchgate.netnih.govnih.gov This inactivation occurs when CYP2C9 metabolizes tienilic acid into a reactive intermediate, likely a thiophene sulfoxide, which then covalently binds to the enzyme, leading to its irreversible inhibition. researchgate.netwikipedia.org

Given that this compound is a major metabolite, its own potential to interact with metabolic enzymes is an important consideration. While direct studies on the inhibitory effects of isolated this compound on CYP2C9 are not extensively detailed in the provided search results, the metabolism of tienilic acid as a whole is intricately linked to CYP2C9. The formation of this compound is dependent on a cytochrome P450 IIC enzyme. nih.gov It has been noted that the primary metabolite, this compound, cannot be derived from a thiophene-S-oxide intermediate, which is the hypothesized reactive species for CYP2C9 inactivation. wikipedia.org This suggests that the pathway leading to hydroxylation and the pathway leading to mechanism-based inactivation may be distinct, though both originate from the metabolism of tienilic acid by the same class of enzymes. nih.gov Therefore, while this compound is a product of the metabolic process involving CYP enzymes, its role as a direct inhibitor or modulator, separate from the effects of its parent compound, requires more specific investigation.

Analytical Methodologies for the Quantification and Structural Elucidation of 5 Hydroxythienilic Acid

High-Performance Liquid Chromatography (HPLC) Methods for Biological Matrix Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of drug metabolites in biological fluids due to its high resolution, sensitivity, and adaptability.

The development of a precise and reproducible HPLC method was crucial for accurately quantifying 5-Hydroxythienilic acid in urine. An early and effective method utilized a reversed-phase column, which successfully separated the metabolite from its parent compound, tienilic acid, and other endogenous urinary components. This assay proved to be highly precise and reproducible for the determination of this compound, which can account for up to 50% of the administered dose of tienilic acid excreted in the urine of humans and rats. Modern advancements using Capillary Ultra Performance Liquid Chromatography (UPLC) have further enhanced sensitivity, allowing for comprehensive metabolite profiling from very small urine samples, which is particularly valuable in preclinical studies. nih.gov

The table below summarizes typical parameters for a validated HPLC method for urinary metabolite analysis, based on common practices in the field. researchgate.netnih.gov

| Parameter | Typical Specification |

|---|---|

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | Analyte dependent, typically in the low µmol/L range |

| Limit of Quantification (LOQ) | Analyte dependent, typically in the low-to-mid µmol/L range |

| Intra- and Inter-Assay Precision (CV%) | < 15% |

| Accuracy (Recovery %) | 85% - 115% |

The analysis of carboxylic acids by chromatographic methods can present challenges, often necessitating a derivatization step to improve chromatographic behavior or enhance detection. nih.gov However, this approach proved problematic for this compound. Attempts to use diazomethane (B1218177) for methylation—a common derivatization technique for gas-liquid chromatography (GLC)—resulted in the formation of a complex mixture of methylated products. This reactivity is attributed to the particular behavior of the 5-hydroxy-substituted thiophene (B33073) ring toward electrophiles, making the previously established GLC technique unsuitable for accurate quantification.

To circumvent these derivatization issues, a simplified and highly effective HPLC method involving the direct injection of urine was developed. This approach eliminates the need for complex sample preparation steps like extraction and chemical modification, thereby minimizing potential analyte loss and reducing analysis time. nih.gov The direct injection method proved to be a robust and reliable alternative, enabling precise and reproducible measurements of both tienilic acid and its 5-hydroxy metabolite without the complications of derivatization.

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and quantification of drug metabolites. taylorandfrancis.com For this compound, LC-MS/MS (tandem mass spectrometry) provides definitive structural information and exceptional sensitivity. nih.govresearchgate.net

In this technique, compounds eluting from the LC column are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The initial MS scan confirms the presence of a metabolite by detecting an increase in mass corresponding to the metabolic modification—in this case, the addition of an oxygen atom (+16 Da) for hydroxylation.

For unequivocal identification, tandem MS is employed. The ion corresponding to the hydroxylated metabolite is selected and subjected to fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule, confirming the identity of this compound. Modern high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap analyzers, allow for the determination of the elemental composition of metabolites, further increasing confidence in their identification. mdpi.comresearchgate.net Capillary UPLC-MS/MS systems have been shown to be particularly powerful, capable of identifying a total of 15 metabolites of tienilic acid, including those from hydroxylation and conjugation, from minute volumes of rat urine. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

While MS provides strong evidence for metabolite identification, Nuclear Magnetic Resonance (NMR) spectroscopy offers unambiguous structural elucidation. taylorandfrancis.comhyphadiscovery.com For a novel metabolite like this compound, NMR is the gold standard for confirming the precise location of the metabolic modification on the parent molecule.

The complete characterization of the isolated metabolite relied on techniques including NMR. acs.org A ¹H NMR spectrum would provide key information based on the chemical shifts and coupling patterns of the protons on the thiophene ring. The introduction of a hydroxyl group at the C-5 position would cause a significant change in the chemical shift of the adjacent proton at C-4 compared to the parent drug, tienilic acid. Furthermore, ¹³C NMR spectroscopy would show a distinct downfield shift for the carbon atom directly bonded to the hydroxyl group (C-5), providing definitive evidence of the site of hydroxylation. ethernet.edu.et Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule, leaving no ambiguity in the structural assignment. hyphadiscovery.com

Chromatographic and Spectroscopic Techniques for Isomer Differentiation

A critical aspect of metabolite analysis is to confirm the specific isomeric form produced. In the case of this compound, metabolic hydroxylation could potentially occur at other positions on the thiophene ring, namely C-3 or C-4. To confirm the identity of the metabolite, the 3-hydroxy and 4-hydroxy isomers of thienilic acid were chemically synthesized.

Subsequent analysis using the developed HPLC method demonstrated that these synthetic isomers had different retention times than the metabolite isolated from urine. The inability to detect either the 3- or 4-hydroxy isomers in urine samples from humans or rats confirmed that hydroxylation occurs specifically at the C-5 position. This use of authentic isomer standards is a classic and definitive method for validating the selectivity of a chromatographic separation, proving the method's capability to differentiate between positional isomers. nih.govchromforum.org The separation is based on subtle differences in the physicochemical properties of the isomers, which lead to differential interactions with the HPLC column's stationary phase.

Structure Activity Relationship Sar Studies in Hydroxylated Thiophene Compounds

Impact of Hydroxylation Position on Thiophene (B33073) Ring Metabolism

The position of the hydroxyl group on the thiophene ring is a critical determinant of its metabolic fate. The regioselectivity of cytochrome P450 (CYP) enzymes plays a pivotal role in this process. For many 2-aroylthiophenes, hydroxylation predominantly occurs at the C5 position. This preference is influenced by the electronic properties and steric accessibility of the different positions on the thiophene ring.

The metabolism of thiophene can proceed through two primary oxidative pathways: S-oxidation, leading to the formation of a thiophene-S-oxide, and epoxidation of the double bonds, which can then rearrange to form hydroxylated metabolites. The position of substituents can significantly influence which of these pathways is favored. For instance, the presence of an aroyl group at the 2-position, as seen in tienilic acid, directs metabolism towards C5-hydroxylation.

In contrast, moving the aroyl substituent to the 3-position can alter the metabolic pathway. Studies on a 3-aroylthiophene have shown that its metabolism leads to the formation of a reactive electrophilic thiophene sulfoxide. This intermediate can then react with nucleophiles. This highlights that the substitution pattern on the thiophene ring dictates the initial site of enzymatic attack and the nature of the resulting metabolites.

The electronic nature of substituents also plays a role. Electron-withdrawing groups can influence the electron density of the thiophene ring, thereby affecting its susceptibility to oxidation at different positions. While C5-hydroxylation is a common route for 2-aroylthiophenes, hydroxylation at other positions, such as C3 or C4, can lead to different metabolic outcomes. For example, 3-hydroxythiophenes exist in equilibrium with their thiophen-3(2H)-one tautomers and can undergo further oxidation.

Comparative Metabolic Profiles of Tienilic Acid and its Hydroxylated Isomers

A compelling illustration of the impact of substituent position on metabolism is the comparison between tienilic acid (a 2-aroylthiophene) and its 3-aroyl regioisomer. Both compounds are metabolized by CYP2C9, yet their metabolic profiles and the nature of their reactive metabolites differ significantly.

Tienilic acid is primarily metabolized to 5-hydroxytienilic acid through an arene oxide intermediate. This hydroxylation is the major metabolic pathway. In contrast, the 3-aroyl isomer of tienilic acid undergoes oxidation to form both hydroxylated products and a thiophene-S-oxide. This difference in metabolic fate is attributed to the different orientations of the two isomers within the active site of CYP2C9.

The formation of 5-hydroxytienilic acid from tienilic acid is a detoxification pathway, leading to a stable metabolite. However, a minor pathway for tienilic acid involves the formation of a reactive metabolite that can covalently bind to CYP2C9. The 3-aroyl isomer, on the other hand, produces a higher level of covalently bound metabolites compared to tienilic acid.

| Compound | Primary Metabolic Pathway | Major Metabolite(s) | Formation of Reactive Metabolites |

| Tienilic Acid (2-aroyl) | C5-Hydroxylation via arene oxide | 5-Hydroxytienilic acid | Minor pathway leads to covalent binding |

| Tienilic Acid Isomer (3-aroyl) | S-oxidation and Hydroxylation | Hydroxylated metabolites and Thiophene-S-oxide | Higher levels of covalent binding |

SAR in the Context of Enzyme Substrate Recognition for Thiophene Hydroxylation

The interaction between a thiophene-containing substrate and the active site of a metabolizing enzyme, such as CYP2C9, is a key determinant of the metabolic outcome. The three-dimensional structure of the enzyme's active site and the conformation of the substrate within it govern the regioselectivity of the hydroxylation reaction.

For tienilic acid, its orientation within the CYP2C9 active site positions the C5 carbon in proximity to the enzyme's reactive oxygen species, facilitating hydroxylation at this position. In silico modeling has shown that the orientation of tienilic acid favors the formation of a ring-carbon hydroxylated product.

Conversely, the 3-aroyl isomer of tienilic acid adopts a different orientation in the CYP2C9 active site. This alternative binding mode allows for the oxidation of both the thiophene ring carbon atoms and the sulfur atom, leading to the formation of both hydroxylated metabolites and a thiophene-S-oxide. This demonstrates that subtle changes in the substrate's structure can lead to profound differences in its interaction with the enzyme and, consequently, its metabolic fate.

The binding of a substrate to a cytochrome P450 enzyme can induce conformational changes in the protein, a concept known as "induced fit". These changes can further refine the positioning of the substrate for optimal catalysis. The flexibility of the enzyme's active site allows it to accommodate a range of substrates, but the specific interactions between the substrate and the amino acid residues lining the active site ultimately determine the regioselectivity of the reaction.

Correlation between Structural Modifications and Metabolic Fate in Thiophene-Containing Molecules

The metabolic fate of thiophene-containing molecules is highly dependent on their structural features. A number of factors, including the nature and position of substituents on the thiophene ring, influence whether metabolism proceeds primarily through hydroxylation, S-oxidation, or other pathways.

The presence of an acyl group, for example, can impact the reactivity of the thiophene ring. 2-acylthiophenes tend to favor ring oxidation, while 3-acylthiophenes may be more prone to forming S-oxide intermediates. The nature of the substituent also plays a crucial role. Electron-withdrawing groups can decrease the electron density of the thiophene ring, potentially making it less susceptible to oxidation. Conversely, electron-donating groups can increase the ring's electron density, which may facilitate oxidation.

Systematic studies on substituted thiophenes have shown that substitutions at the C4 or C5 positions can reduce the formation of reactive metabolites. For a series of 2-acetylthiophenes, substitutions at these positions led to a decrease in the formation of adducts with trapping agents, with the order of reduction being dependent on the specific substituent and its position. For instance, a methyl group at the C5 position was found to significantly reduce the formation of reactive metabolites.

| Structural Modification | Impact on Metabolic Fate |

| Aroyl group at C2 | Favors C5-hydroxylation |

| Aroyl group at C3 | Can lead to S-oxide formation |

| Electron-withdrawing substituents | Can decrease susceptibility to oxidation |

| Substituents at C4 or C5 | Can reduce the formation of reactive metabolites |

In Vitro and in Vivo Research Models for 5 Hydroxythienilic Acid Investigations

In Vivo Animal Models for Metabolic Profiling (e.g., Rat, Dog)

In vivo animal models, particularly rats and dogs, have been instrumental in characterizing the metabolic fate of tienilic acid and the formation of 5-hydroxythienilic acid. These studies have revealed significant species-specific differences in metabolic pathways.

Research has shown that the rat is a relevant model for studying the hydroxylation of the thiophene (B33073) ring of tienilic acid. In rats, this compound has been identified as the major urinary metabolite, mirroring the primary metabolic route observed in humans. nih.gov Up to 50% of the administered tienilic acid is excreted in rat urine as this compound. nih.gov This metabolic pathway involves the direct hydroxylation of the thiophene ring at position 5. nih.gov

In contrast, studies involving dogs have demonstrated a distinct metabolic profile. The this compound metabolite is notably absent in the urine of dogs treated with tienilic acid. nih.gov This indicates a significant divergence in how the two species handle the compound, making the dog a less suitable model for studying this specific metabolic pathway relevant to human metabolism.

Bile analysis in rats has also been employed to identify other metabolic products. Following oral administration of tienilic acid, a glutathione-tienilic acid adduct, which is a conjugate of reactive electrophilic metabolites, has been identified in the bile of rats. nih.gov

Table 1: Comparative Metabolic Profiling of Tienilic Acid in Animal Models

| Animal Model | Major Urinary Metabolite | Key Findings |

|---|---|---|

| Rat | This compound | Represents up to 50% of urinary excretion, indicating significant thiophene ring hydroxylation. nih.gov |

| Dog | Not detected | this compound does not appear in dog urine, highlighting species-specific metabolic differences. nih.gov |

Human Studies for Metabolite Excretion and Characterization

Human studies have been essential in confirming the primary metabolic fate of tienilic acid and characterizing its major metabolite. Research has conclusively identified this compound as the major urinary metabolite in humans. nih.gov

The characterization of this metabolite was achieved through its isolation from human urine and comparison with a synthetically created reference compound. nih.gov Advanced analytical techniques are employed for the precise determination of both tienilic acid and its hydroxylated metabolite in urine. A notable method is High-Performance Liquid Chromatography (HPLC), which allows for direct injection of urine samples, providing a simple, precise, and reproducible assay. nih.gov

Quantitative analysis reveals that a significant portion of tienilic acid is metabolized via this pathway, with up to 50% of the drug being excreted in the urine as this compound. nih.gov This finding underscores the importance of thiophene ring hydroxylation as the principal metabolic route in humans. nih.gov

Table 2: Summary of this compound in Human Studies

| Aspect | Finding | Analytical Method |

|---|---|---|

| Primary Metabolite | This compound | Isolated from urine and compared with synthetic compound. nih.gov |

| Excretion Route | Urine | Up to 50% of parent compound excreted as this metabolite. nih.gov |

| Quantification | High-Performance Liquid Chromatography (HPLC) | Allows for direct, precise, and reproducible measurement in urine. nih.gov |

In Vitro Hepatic Microsomal Systems for Enzyme Kinetics and Metabolite Formation

In vitro models using hepatic microsomes are fundamental for investigating the specific enzymes and kinetic parameters involved in the metabolism of xenobiotics. Liver microsomes are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov

Studies utilizing these systems have demonstrated that tienilic acid is converted into electrophilic metabolites by CYP enzymes. nih.gov The cytochrome P450 system is a diverse group of enzymes crucial for the metabolism of a vast array of drugs and other foreign compounds. youtube.comnih.gov Specifically, research has identified CYP2C9 as a key enzyme in the bioactivation of tienilic acid. nih.gov

Enzyme kinetic studies in P450 2C9 systems have been performed to compare the metabolic rates of tienilic acid with other compounds. These investigations revealed that tienilic acid is a high-affinity substrate for CYP2C9 and is metabolized relatively rapidly. nih.gov The metabolic half-life of tienilic acid when incubated with recombinant P450 2C9 was determined to be approximately 5 minutes, indicating a high rate of metabolic turnover. nih.gov This rapid bioactivation is a key factor in the subsequent formation of metabolites. nih.gov The use of a CYP inhibitor, 1-aminobenzotriazole (B112013) (ABT), has been shown to completely block the metabolic effects of tienilic acid in rat liver, confirming the central role of CYP enzymes in its metabolism. nih.gov

Table 3: In Vitro Metabolic Parameters of Tienilic Acid with P450 2C9

| Parameter | Value | System Used |

|---|---|---|

| Metabolic Half-life (t½) | 5 minutes | Recombinant P450 2C9 Baculosomes |

| Spectral Binding Affinity (Ks) | 2 µM | P450 2C9 System |

Cell Culture Models for Assessing Metabolic Pathways

While microsomal systems are excellent for studying individual enzyme kinetics, they lack the complexity of a complete cellular environment. Cell culture models, particularly intact hepatocytes, offer a more physiologically relevant system for assessing metabolic pathways. researchgate.net Hepatocytes contain the full complement of metabolic enzymes and cofactors, allowing for the investigation of integrated metabolic processes, including the formation of drug-protein conjugates. researchgate.net

Research using metabolically competent rat hepatocytes has been employed to characterize the biotransformation of tienilic acid. researchgate.net These studies confirm that intact hepatocytes can replicate the metabolic bioactivation observed in in vitro microsomal systems. researchgate.net Furthermore, this model allows for the investigation of the influence of this bioactivation on cellular components, such as physiological glutathione (B108866) (GSH) levels, and the characterization of drug-protein conjugates formed in situ. researchgate.net The use of intact cell environments is crucial because various endogenous processes can significantly influence the metabolic reactions, providing a more accurate representation of metabolism as it occurs in the liver in vivo. researchgate.net

Table of Compounds

| Compound Name |

|---|

| 1-aminobenzotriazole |

| This compound |

| Glutathione |

Advanced Research Perspectives and Future Directions

5-Hydroxythienilic Acid as a Biomarker for Drug Metabolism and Response

This compound is the primary urinary metabolite of the diuretic drug tienilic acid in both humans and rats. nih.gov Its formation, a result of the hydroxylation of the thiophene (B33073) ring at the 5-position, is a significant metabolic pathway, with up to 50% of the parent drug being excreted in this form. nih.gov The presence and concentration of this compound in urine can serve as a direct indicator of the metabolic activity of the cytochrome P450 (CYP) enzyme system, particularly CYP2C9, which is heavily involved in the metabolism of tienilic acid.

The quantification of this compound can provide valuable insights into inter-individual variations in drug metabolism. These variations can be influenced by genetic polymorphisms of CYP enzymes, co-administration of other drugs, or underlying physiological conditions. By monitoring the levels of this metabolite, clinicians and researchers can potentially predict a patient's response to tienilic acid and other drugs metabolized through similar pathways. Elevated or diminished levels of this compound could signal altered metabolic rates, which may correlate with therapeutic efficacy or the risk of adverse drug reactions. Future research in this area will likely focus on establishing a definitive correlation between the urinary concentration of this compound and clinical outcomes, thereby solidifying its role as a predictive biomarker for personalized medicine.

Computational Chemistry and Molecular Modeling in Predicting Thiophene Hydroxylation

The prediction of metabolic pathways is a crucial step in modern drug development, and computational chemistry and molecular modeling have emerged as powerful tools in this endeavor. In the case of thiophene-containing compounds like tienilic acid, these in silico methods are instrumental in predicting the site and likelihood of hydroxylation.

Researchers have employed various computational approaches to model the interaction between thiophene derivatives and the active site of CYP enzymes, most notably CYP2C9. These models can elucidate the orientation of the drug molecule within the enzyme's binding pocket and predict which positions on the thiophene ring are most susceptible to oxidative attack. By understanding the steric and electronic factors that favor hydroxylation at the 5-position to form this compound, chemists can design new drug candidates with modified metabolic profiles. For instance, strategic placement of substituents on the thiophene ring can either block or promote hydroxylation, thereby controlling the formation of specific metabolites. This predictive power allows for the early identification of molecules with potentially unfavorable metabolic fates, saving valuable time and resources in the drug discovery pipeline.

| Computational Approach | Application in Thiophene Hydroxylation Prediction | Key Insights |

| Molecular Docking | Simulates the binding of thiophene-containing drugs to the active site of CYP enzymes. | Predicts the preferred orientation of the substrate, highlighting the proximity of specific carbon atoms to the heme iron. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculates the energetics of the hydroxylation reaction at different positions on the thiophene ring. | Determines the most energetically favorable site of metabolism. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the drug-enzyme complex over time. | Provides insights into the stability of the binding pose and the flexibility of the active site. |

Implications of Thiophene Hydroxylation for Drug Discovery and Development

The hydroxylation of the thiophene ring is not merely a route of elimination; it is a bioactivation pathway that can have profound implications for drug safety. The metabolism of thiophene-containing drugs can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxides and thiophene epoxides. technologynetworks.com These reactive species can covalently bind to cellular macromolecules, including proteins, which can trigger immune responses and lead to drug-induced toxicities, such as the hepatotoxicity observed with tienilic acid.

Understanding the mechanism of thiophene hydroxylation and the subsequent formation of reactive metabolites is therefore of paramount importance in drug discovery and development. This knowledge enables medicinal chemists to design safer drugs by modifying the chemical structure to steer metabolism away from bioactivation pathways. Strategies to mitigate this risk include:

Blocking the site of metabolism: Introducing substituents at the 5-position of the thiophene ring can sterically hinder hydroxylation.

Altering electronic properties: Modifying the electronic nature of the thiophene ring can make it less susceptible to oxidation.

Introducing alternative metabolic pathways: Designing molecules with other, more favorable sites for metabolism can reduce the extent of thiophene ring oxidation.

By proactively addressing the metabolic liabilities associated with the thiophene moiety, researchers can improve the safety profile of new drug candidates and reduce the likelihood of late-stage failures in clinical development.

Exploration of Unidentified Metabolites and Their Biological Significance

While this compound is the major metabolite of tienilic acid, the metabolic cascade is likely more complex. The reactive intermediates formed during thiophene oxidation, such as thiophene-S-oxides and epoxides, are transient and highly reactive, making their direct detection challenging. technologynetworks.com These electrophilic species can react with endogenous nucleophiles like glutathione (B108866) to form stable adducts, which can then be further metabolized.

Methodological Advancements in Metabolomics for Hydroxylated Compounds

The study of drug metabolism is heavily reliant on the analytical techniques used to identify and quantify metabolites in complex biological matrices. The analysis of hydroxylated compounds like this compound presents unique challenges due to their polarity and often low concentrations. Fortunately, the field of metabolomics has seen significant methodological advancements that are enhancing our ability to study these molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for metabolite analysis. Advances in ultra-high-performance liquid chromatography (UHPLC) provide superior resolution and faster analysis times. Coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, researchers can achieve accurate mass measurements, which are crucial for the confident identification of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a complementary approach to MS. NMR is a powerful tool for the structural elucidation of novel metabolites without the need for authentic standards. Its non-destructive nature also allows for the analysis of intact biological samples.

Hyphenated Techniques , which combine multiple analytical platforms (e.g., LC-NMR-MS), are becoming increasingly valuable. These integrated systems provide a wealth of information from a single analysis, combining the separation power of chromatography with the structural and mass information from NMR and MS.

Furthermore, the development of sophisticated data processing software and metabolite databases is streamlining the identification process. These advancements are enabling a more comprehensive and efficient characterization of the metabolic fate of thiophene-containing drugs and their hydroxylated metabolites.

| Analytical Technique | Application for Hydroxylated Metabolites | Advantages |

| UHPLC-HRMS | High-resolution separation and accurate mass measurement of polar metabolites. | High sensitivity, specificity, and throughput. |

| NMR Spectroscopy | De novo structural elucidation of unknown metabolites. | Non-destructive, provides detailed structural information. |

| LC-NMR-MS | Comprehensive analysis providing chromatographic, structural, and mass data in a single run. | Maximizes information obtained from a limited sample. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Hydroxythienilic acid in laboratory settings?

- Methodology : Follow established protocols from primary literature, ensuring reproducibility by detailing reaction conditions (solvents, catalysts, temperature). For novel routes, employ retrosynthetic analysis tools to predict feasible pathways. Validate purity using HPLC or NMR and cross-reference spectral data with published standards .

- Key Considerations : Document reaction yields, byproducts, and purification steps. Use supplementary materials for extensive datasets beyond five compounds .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Techniques :

- Structural Confirmation : NMR (¹H/¹³C), mass spectrometry (MS), and FT-IR for functional group analysis.

- Purity Assessment : HPLC with UV detection, elemental analysis, and melting point determination.

Q. What safety precautions are essential when handling this compound in laboratory environments?

- Protocols :

- GHS Compliance : Use flame-resistant lab coats, chemical goggles, and gloves (flammable liquid category 2; skin/eye irritant) .

- Ventilation : Conduct reactions in fume hoods to avoid vapor inhalation.

- Storage : Keep containers tightly sealed, away from ignition sources, and labeled per OSHA standards .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the biological activity of this compound across different studies?

- Analysis Framework :

Variable Scrutiny : Compare experimental conditions (e.g., cell lines, concentrations, incubation times).

Statistical Reassessment : Apply mixed-effects models to account for clustered data or inter-study variability .

Replication : Independently validate results using standardized protocols and report raw data for transparency .

Q. What are the key considerations in designing in vitro experiments to assess the metabolic stability of this compound?

- Experimental Design :

- Model Systems : Use hepatocyte cultures or microsomal preparations to simulate metabolic pathways.

- Controls : Include positive/negative controls (e.g., stable analogs or inhibitors).

- Analytical Methods : LC-MS/MS for quantifying metabolites and parent compound degradation .

Q. What methodologies are recommended for optimizing the synthetic yield of this compound while minimizing byproduct formation?

- Optimization Strategies :

- Catalyst Screening : Test transition-metal catalysts or enzymatic systems for regioselectivity.

- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress.

- Byproduct Analysis : Characterize impurities via GC-MS and adjust stoichiometry or solvent polarity .

Q. How can researchers design comparative studies to evaluate the efficacy of this compound against its structural analogs?

- Study Design :

- Controlled Variables : Maintain consistent assay conditions (pH, temperature, solvent).

- Endpoints : Measure IC₅₀ values, binding affinities, or metabolic half-lives.

- Statistical Models : Use ANOVA with post-hoc tests to identify significant differences between analogs .

Q. What steps ensure reproducibility in pharmacokinetic studies of this compound?

- Best Practices :

- Data Documentation : Share raw pharmacokinetic curves, extraction methods, and calibration standards.

- Protocol Harmonization : Adopt OECD or ICH guidelines for in vivo studies.

- Open Access : Deposit datasets in repositories like Zenodo or Figshare for peer validation .

Q. How can mechanistic studies elucidate the interaction between this compound and its biological targets?

- Techniques :

- Computational Modeling : Molecular docking (e.g., AutoDock) to predict binding modes.

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.

- Isotopic Labeling : Use ¹⁴C or ³H isotopes to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.